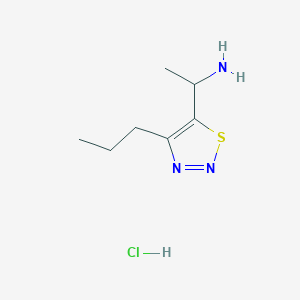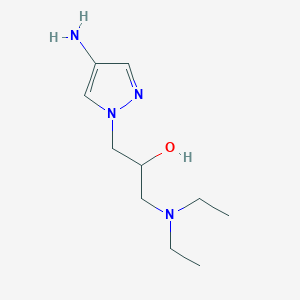
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the diethylamino group: This step involves the reaction of the intermediate compound with diethylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its biological activity.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may act as an agonist or antagonist at certain receptors.
Pathway modulation: The compound could modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(methylamino)propan-2-ol
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(ethylamino)propan-2-ol
Uniqueness
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol is unique due to the presence of both amino and diethylamino groups, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C10H20N4O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(4-aminopyrazol-1-yl)-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-3-13(4-2)7-10(15)8-14-6-9(11)5-12-14/h5-6,10,15H,3-4,7-8,11H2,1-2H3 |
InChI Key |
DCLKEENLCMWQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN1C=C(C=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





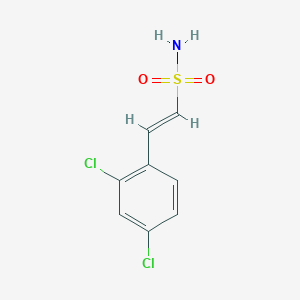

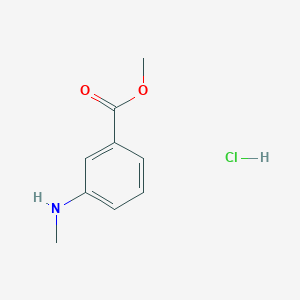
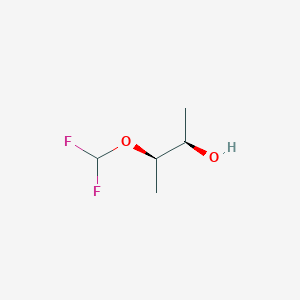
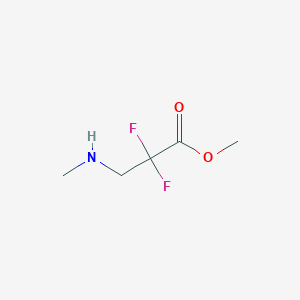
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
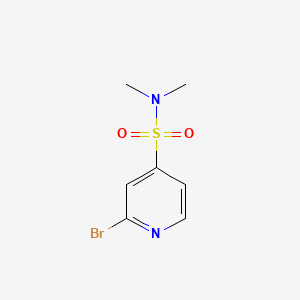

![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
